molecular formula C13H14N2O2 B173202 (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1266320-28-8

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B173202
CAS No.: 1266320-28-8
M. Wt: 230.26 g/mol
InChI Key: XTGWBSMJMPPTAC-NEPJUHHUSA-N
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Description

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a cyanobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-cyanobenzyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Substitution Reaction: The 4-cyanobenzyl group is introduced via a nucleophilic substitution reaction using 4-cyanobenzyl bromide.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the cyanobenzyl group to yield various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidation can yield pyrrolidine derivatives with various functional groups.

    Reduction Products: Reduction can produce benzylamine derivatives.

    Substitution Products: Substitution reactions can yield a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Comparison:

  • Uniqueness: The presence of the cyanobenzyl group in (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs with different substituents.
  • Reactivity: The cyanobenzyl group can participate in a wider range of chemical reactions compared to other substituents, enhancing the compound’s versatility in synthesis and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWBSMJMPPTAC-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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